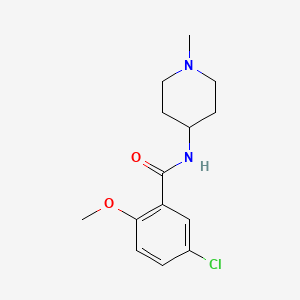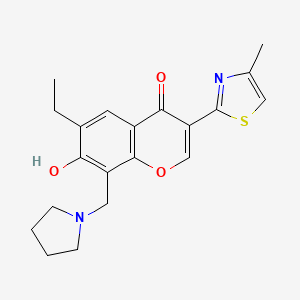
2-(4-chlorophenyl)-4-(3-phenoxybenzylidene)-1,3-oxazol-5(4H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-chlorophenyl)-4-(3-phenoxybenzylidene)-1,3-oxazol-5(4H)-one, also known as OXO, is a synthetic compound that has been extensively studied for its potential applications in scientific research. This molecule is of particular interest due to its unique chemical structure and potential for various biological applications. In
Applications De Recherche Scientifique
2-(4-chlorophenyl)-4-(3-phenoxybenzylidene)-1,3-oxazol-5(4H)-one has been studied extensively for its potential applications in scientific research. One of the most promising areas of research is in the development of new drugs for the treatment of various diseases. 2-(4-chlorophenyl)-4-(3-phenoxybenzylidene)-1,3-oxazol-5(4H)-one has been shown to have potent antioxidant and anti-inflammatory properties, making it a potential candidate for the treatment of conditions such as cancer, Alzheimer's disease, and Parkinson's disease (Kumar et al., 2018).
Mécanisme D'action
The mechanism of action of 2-(4-chlorophenyl)-4-(3-phenoxybenzylidene)-1,3-oxazol-5(4H)-one is not fully understood, but it is thought to involve the inhibition of various enzymes and signaling pathways in the body. 2-(4-chlorophenyl)-4-(3-phenoxybenzylidene)-1,3-oxazol-5(4H)-one has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory molecules in the body (Chakraborty et al., 2015). Additionally, 2-(4-chlorophenyl)-4-(3-phenoxybenzylidene)-1,3-oxazol-5(4H)-one has been shown to inhibit the activity of various signaling pathways involved in the growth and proliferation of cancer cells (Kumar et al., 2018).
Biochemical and Physiological Effects
2-(4-chlorophenyl)-4-(3-phenoxybenzylidene)-1,3-oxazol-5(4H)-one has been shown to have various biochemical and physiological effects in the body. One of the most significant effects is its ability to reduce inflammation and oxidative stress. 2-(4-chlorophenyl)-4-(3-phenoxybenzylidene)-1,3-oxazol-5(4H)-one has been shown to inhibit the production of inflammatory molecules such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α) (Chakraborty et al., 2015). Additionally, 2-(4-chlorophenyl)-4-(3-phenoxybenzylidene)-1,3-oxazol-5(4H)-one has been shown to increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT) (Kumar et al., 2018).
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-(4-chlorophenyl)-4-(3-phenoxybenzylidene)-1,3-oxazol-5(4H)-one in lab experiments is its stability and solubility in various solvents. This makes it easier to work with and allows for more accurate measurements of the compound. Additionally, 2-(4-chlorophenyl)-4-(3-phenoxybenzylidene)-1,3-oxazol-5(4H)-one has been shown to have low toxicity, making it a safer alternative to other compounds that may be harmful to researchers. However, one limitation of using 2-(4-chlorophenyl)-4-(3-phenoxybenzylidene)-1,3-oxazol-5(4H)-one in lab experiments is its limited availability and high cost, which may limit its use in certain research areas.
Orientations Futures
There are several future directions for research on 2-(4-chlorophenyl)-4-(3-phenoxybenzylidene)-1,3-oxazol-5(4H)-one. One area of research is in the development of new drugs for the treatment of various diseases. 2-(4-chlorophenyl)-4-(3-phenoxybenzylidene)-1,3-oxazol-5(4H)-one has shown promising results in preclinical studies as a potential treatment for cancer, Alzheimer's disease, and Parkinson's disease (Kumar et al., 2018). Additionally, further research is needed to fully understand the mechanism of action of 2-(4-chlorophenyl)-4-(3-phenoxybenzylidene)-1,3-oxazol-5(4H)-one and its potential applications in other areas of research, such as neuroscience and immunology.
Conclusion
In conclusion, 2-(4-chlorophenyl)-4-(3-phenoxybenzylidene)-1,3-oxazol-5(4H)-one, or 2-(4-chlorophenyl)-4-(3-phenoxybenzylidene)-1,3-oxazol-5(4H)-one, is a synthetic compound that has shown promise in various areas of scientific research. Its unique chemical structure and potential applications make it an important area of study for researchers. The synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of 2-(4-chlorophenyl)-4-(3-phenoxybenzylidene)-1,3-oxazol-5(4H)-one have been discussed in this paper, highlighting the importance of this compound in scientific research.
Méthodes De Synthèse
The synthesis of 2-(4-chlorophenyl)-4-(3-phenoxybenzylidene)-1,3-oxazol-5(4H)-one involves the reaction of 4-chlorobenzaldehyde with 3-phenoxybenzylamine in the presence of acetic acid and sodium acetate to form the corresponding imine. This intermediate is then reacted with ethyl oxalate to yield 2-(4-chlorophenyl)-4-(3-phenoxybenzylidene)-1,3-oxazol-5(4H)-one (Sivakumar et al., 2017). The synthesis of 2-(4-chlorophenyl)-4-(3-phenoxybenzylidene)-1,3-oxazol-5(4H)-one has been optimized to increase the yield and purity of the compound, making it more accessible for scientific research.
Propriétés
IUPAC Name |
(4E)-2-(4-chlorophenyl)-4-[(3-phenoxyphenyl)methylidene]-1,3-oxazol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14ClNO3/c23-17-11-9-16(10-12-17)21-24-20(22(25)27-21)14-15-5-4-8-19(13-15)26-18-6-2-1-3-7-18/h1-14H/b20-14+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMTNEZOPOTVFHE-XSFVSMFZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC(=C2)C=C3C(=O)OC(=N3)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)OC2=CC=CC(=C2)/C=C/3\C(=O)OC(=N3)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(4-tert-butylphenoxy)-3-[4-(2-hydroxyethyl)-1-piperazinyl]-2-propanol dihydrochloride](/img/structure/B5103311.png)
![4-[4-(4-iodophenoxy)butyl]morpholine](/img/structure/B5103319.png)
![N-[(1S*,2S*)-2-(4-fluorobenzyl)cyclopentyl]-5-pyrimidinecarboxamide](/img/structure/B5103323.png)
![N-mesityl-2-[(6-methyl-4-pyrimidinyl)thio]butanamide](/img/structure/B5103331.png)



![N-[4-(2-fluorophenoxy)phenyl]-1-(1,3-thiazol-2-ylmethyl)-4-piperidinecarboxamide](/img/structure/B5103365.png)

![diethyl 5-[({[3-(2-furyl)acryloyl]amino}carbonothioyl)amino]-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B5103378.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B5103399.png)

![2-amino-N-methyl-N-[(5-methyl-2-furyl)methyl]-1,3-benzothiazole-5-carboxamide trifluoroacetate](/img/structure/B5103402.png)
